1,2,3,4-Tetrahydroisoquinolin-8-ol
CAS No.: 32999-37-4
Cat. No.: VC2368906
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32999-37-4 |
---|---|
Molecular Formula | C9H11NO |
Molecular Weight | 149.19 g/mol |
IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-8-ol |
Standard InChI | InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2 |
Standard InChI Key | UHEOSCFYXMSUPR-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1C=CC=C2O |
Canonical SMILES | C1CNCC2=C1C=CC=C2O |
Introduction
Chemical Structure and Properties
Structural Characteristics
1,2,3,4-Tetrahydroisoquinolin-8-ol belongs to the isoquinoline alkaloid class of compounds. Its structure features a benzene ring fused to a partially saturated six-membered nitrogen-containing ring, with a hydroxyl group positioned at the 8th position. This specific structural arrangement contributes significantly to its biological activity profile and chemical reactivity patterns.
Physical and Chemical Properties
The compound exists as a solid at room temperature with a molecular formula of C9H11NO. Its precise arrangement of functional groups—particularly the nitrogen in the heterocyclic ring and the hydroxyl group—confers unique properties that make it valuable in medicinal chemistry research. The hydroxyl group serves as a key site for chemical modifications, enabling the creation of numerous derivatives with enhanced or targeted biological activities.
Synthesis Methods
Pictet-Spengler Reaction Approach
One of the primary methods for synthesizing 1,2,3,4-tetrahydroisoquinolin-8-ol involves the Pictet-Spengler reaction. This cyclization reaction typically uses phenylethylamine derivatives and aldehydes under acidic conditions to form the tetrahydroisoquinoline scaffold . The reaction can be optimized by controlling parameters such as temperature, solvent selection, and catalyst type to maximize yield and purity.
Reduction of Isoquinoline Derivatives
Another significant synthetic route involves the reduction of isoquinoline compounds. This approach typically employs catalytic hydrogenation using hydrogen gas in the presence of palladium or platinum catalysts. The reaction conditions can be adjusted to achieve selective reduction of specific bonds within the isoquinoline structure, leading to the formation of 1,2,3,4-tetrahydroisoquinolin-8-ol.
Industrial Production Methods
In industrial settings, the production of this compound often involves scaled-up versions of laboratory methods with optimized conditions for maximum efficiency and yield. Catalytic hydrogenation in high-pressure reactors represents one of the most common industrial approaches, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions
Oxidation Reactions
1,2,3,4-Tetrahydroisoquinolin-8-ol undergoes various oxidation reactions, particularly at the hydroxyl group or the tetrahydroisoquinoline ring. The table below summarizes key oxidation reactions and their outcomes:
Oxidizing Agent | Conditions | Product | Yield (%) |
---|---|---|---|
KMnO4 | Acidic aqueous medium | 8-Oxo-1,2,3,4-tetrahydroisoquinoline | 75–82 |
CrO3 | Acetic acid, 50°C | Isoquinolin-8-one | 68 |
O2 (Catalytic) | Pd/CN catalyst, 20 bar H2 | Partially oxidized derivatives | 90 |
Oxidation with potassium permanganate selectively targets the hydroxyl group, forming a ketone at the 8th position, while chromium trioxide promotes complete dehydrogenation of the tetrahydro ring, yielding isoquinolin-8-one.
Substitution Reactions
The hydroxyl group at position 8 participates in both nucleophilic and electrophilic substitution reactions:
-
Alkylation: Reaction with methyl iodide (CH3I) in the presence of potassium carbonate produces 8-methoxy-tetrahydroisoquinoline with approximately 85% yield.
-
Acylation: Treatment with acetyl chloride forms 8-acetoxy-tetrahydroisoquinoline under mild conditions.
The hydroxyl group's polarity enhances reactivity in SN2 reactions and electrophilic aromatic substitution pathways, making it an excellent site for chemical modifications.
Biological Activities
Neuroprotective Effects
Research indicates that 1,2,3,4-tetrahydroisoquinolin-8-ol exhibits significant neuroprotective properties. The compound has demonstrated ability to modulate neurotransmitter systems and inhibit enzymes like phenylethanolamine N-methyltransferase. Studies have shown that it can inhibit oxidative stress pathways and enhance neurotrophic factor signaling in neuronal cells, suggesting potential applications in treating neurodegenerative conditions such as Alzheimer's disease.
Antimicrobial Properties
The compound has shown effectiveness against various pathogens, including bacteria and fungi. Comparative studies of various tetrahydroisoquinoline derivatives have demonstrated notable activity against resistant strains of Staphylococcus aureus, highlighting the importance of structural modifications in enhancing antimicrobial efficacy.
Anticancer Activity
Multiple studies have highlighted the anticancer properties of tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinolin-8-ol. These compounds have demonstrated abilities to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. Research has particularly focused on their effectiveness against glioma cells, with novel analogs synthesized specifically for enhanced anti-tumor activity.
Mechanism of Action
Molecular Targets
The compound interacts with various molecular targets, contributing to its diverse biological effects:
-
Enzyme Inhibition: It can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter breakdown, which contributes to its neuroprotective effects.
-
Receptor Modulation: The compound can bind to specific receptors, altering their activity and influencing signaling pathways that regulate cell growth and differentiation.
Cellular Effects
At the cellular level, 1,2,3,4-tetrahydroisoquinolin-8-ol affects multiple processes:
-
Gene Expression: It modulates gene expression patterns, impacting the production of proteins essential for cellular functions.
-
Cell Signaling: The compound influences cell signaling pathways critical for maintaining cellular homeostasis and responding to environmental stimuli.
Research Applications
Medicinal Chemistry Applications
The table below summarizes key biological activities of 1,2,3,4-tetrahydroisoquinolin-8-ol and their mechanisms:
Biological Activity | Mechanism |
---|---|
Neuroprotection | Modulation of neurotransmitters and inhibition of enzymes like MAO |
Antimicrobial | Inhibition of pathogen growth through multiple mechanisms |
Anticancer | Induction of apoptosis and inhibition of cellular proliferation |
Synthetic Chemistry Applications
The synthesis of 1,2,3,4-tetrahydroisoquinolin-8-ol serves as an important model for developing more complex isoquinoline derivatives. The table below compares common synthetic methods:
Synthesis Method | Yield (%) | Conditions |
---|---|---|
Pictet-Spengler Reaction | 85-97% | Acidic medium with aldehyde |
Microwave-Assisted | 98% | Trifluoroacetic acid under microwave irradiation |
Hydrogenation | 80-85% | Pd/C, H2, ethanol |
The Pictet-Spengler reaction remains one of the most widely used methods, though microwave-assisted synthesis has gained popularity for its enhanced yields and reduced reaction times .
Comparative Analysis
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinolin-8-ol shares structural similarities with other isoquinoline derivatives but possesses unique characteristics due to its hydroxyl group at the 8-position. This specific substitution pattern contributes to its distinct reactivity profile and biological activities compared to related compounds.
Its hydrochloride salt form (1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride) offers enhanced solubility and stability, making it particularly valuable for pharmaceutical applications. The salt exhibits similar biological activities but with potentially improved bioavailability characteristics.
Structure-Activity Relationships
Research has established several key structure-activity relationships for this compound and its derivatives:
-
The hydroxyl group at position 8 is critical for many biological activities, particularly neuroprotective effects.
-
Modifications to the tetrahydroisoquinoline ring can significantly alter pharmacological properties and target specificity.
-
Substitution at the nitrogen atom can enhance binding affinity to specific receptors, potentially increasing therapeutic efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume